2-Amino-3-nitro-5-fluoropyridine
Overview
Description
2-Amino-3-nitro-5-fluoropyridine is a chemical compound with the molecular formula C5H4FN3O2 and a molecular weight of 157.1 . It is a solid substance at room temperature .
Synthesis Analysis
The synthesis of 2-Amino-3-nitro-5-fluoropyridine involves several steps. The Baltz-Schiemann reaction was applied for the synthesis of 2-amino-5-fluoropyridine, which is a starting material for synthesis pyridothiadiazene 1,1-dioxides . The synthesis of 2-amino-5-fluoropyridine was obtained from 2-amino-5-nitropyridine by a row of transformations . More detailed synthesis procedures can be found in the referenced papers .Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitro-5-fluoropyridine consists of a pyridine ring with amino, nitro, and fluoro substituents .Chemical Reactions Analysis
The introduction of the electron-withdrawing group in position 2 of the pyridine ring in some cases makes possible such transformations. For example, 2-cyano-3-nitropyridine reacts with TBAF forming 2-cyano-3-fluoropyridine .Scientific Research Applications
Synthesis and Chemical Properties
- 2-Amino-3-nitro-5-fluoropyridine has been explored in the synthesis of various pyridine derivatives. One such study involves the synthesis of 2-chloro- and 2-amino-5-fluoropyridines, where 2-amino-5-fluoropyridine was synthesized from 2-amino-5-nitropyridine through a 5-step process (Hand & Baker, 1989).
- Another research presents a novel synthesis route for 2-amino-5-fluoropyridine, highlighting its role as an intermediate in the synthesis of peptide deformylase inhibitors (Ying-qi, 2008).
Application in Peptide and Protein Analysis
- The compound has applications in the determination of N-terminal amino acids in proteins, as shown in a study where 2-fluoro-3-nitropyridine derivatives were used for protein analysis (Signor et al., 1969).
- Another study utilized 2-fluoro-3-nitropyridine for the analytical determination of cysteinyl residues in peptides, demonstrating its usefulness in peptide chemistry (Toniolo et al., 1972).
Pharmaceutical and Medicinal Chemistry
- Research has shown the use of 2-amino-5-fluoropyridine derivatives in the synthesis of nucleosides related to anticancer agents like 5-fluorouracil and 5-fluorocytosine (Nesnow & Heidelberger, 1973; 1975). These compounds play a critical role in developing new treatments for cancer.
Molecular Complexes and Coordination Chemistry
- 2-Amino-5-nitropyridine, closely related to 2-amino-3-nitro-5-fluoropyridine, has been studied in the formation of molecular complexes, indicating its potential in crystallography and materials science (Velikova et al., 1997).
Safety And Hazards
properties
IUPAC Name |
5-fluoro-3-nitropyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4FN3O2/c6-3-1-4(9(10)11)5(7)8-2-3/h1-2H,(H2,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDYYBZNEWDTDEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1[N+](=O)[O-])N)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60617279 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.10 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-nitro-5-fluoropyridine | |
CAS RN |
212268-12-7 | |
Record name | 5-Fluoro-3-nitropyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60617279 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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